molecular formula C12H13BrS B14214994 2-(2-Bromophenyl)cyclohexane-1-thione CAS No. 823787-34-4

2-(2-Bromophenyl)cyclohexane-1-thione

Cat. No.: B14214994
CAS No.: 823787-34-4
M. Wt: 269.20 g/mol
InChI Key: PLDSMGWHASFIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)cyclohexane-1-thione is an organic compound with the molecular formula C12H13BrS It is a derivative of cyclohexane, where a bromophenyl group is attached to the second carbon and a thione group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclohexane-1-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted cyclohexane derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

2-(2-Bromophenyl)cyclohexane-1-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclohexane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Bromophenyl)cyclohexane-1-thione include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in unique substitution reactions and can affect the compound’s overall stability and solubility .

Properties

CAS No.

823787-34-4

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

2-(2-bromophenyl)cyclohexane-1-thione

InChI

InChI=1S/C12H13BrS/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2

InChI Key

PLDSMGWHASFIIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=S)C(C1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.